4-Styrylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 360203. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-phenylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHRGPYNTXRMSL-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
103-31-1, 5097-93-8 | |
| Record name | 4-Stilbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Stilbazole, (E)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005097938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Styrylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44776 | |
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| Record name | 4-Styrylpyridine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9496 | |
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| Record name | Pyridine, 4-(2-phenylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-styrylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.818 | |
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| Record name | 4-STYRYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9282V2UV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational Research Trajectories of 4 Styrylpyridine
Photoisomerization Dynamics
The photoisomerization of 4-Styrylpyridine involves the reversible transformation between its trans and cis geometric isomers, a process governed by the molecule's excited-state behavior.
The trans-to-cis isomerization of this compound can be initiated by light, and this transformation is a key feature of its photoreactivity. unige.chbeilstein-journals.org In certain environments, such as within an iron(II) complex in the solid state, a quantitative cis-to-trans isomerization can be achieved through visible light excitation. unige.ch This process is often accompanied by changes in the material's physical properties, such as an increase in unit-cell volume. unige.ch
Theoretical studies using density functional theory (DFT) have been employed to understand the energetics of this isomerization. unige.chnih.gov These calculations predict that the trans isomer is the more stable form, with a planar molecular structure at its energy minimum. nih.gov The cis isomer, on the other hand, is of higher energy and possesses a markedly twisted conformation. nih.gov The energy barrier for the thermal cis-trans isomerization has also been determined through these computational methods. nih.gov The introduction of alkoxy substituents to the this compound molecule has been shown to increase the rate of trans→cis photoisomerization. researchgate.net
| Isomer | Relative Stability | Conformation |
| trans-4-Styrylpyridine | More stable | Planar at energy minimum |
| cis-4-Styrylpyridine (B12782243) | Less stable | Markedly twisted |
Table 1. Comparison of trans and cis isomers of this compound.
The journey of this compound from its ground state to an isomerized state is a rapid and complex process occurring in the excited state. Ultrafast spectroscopic techniques have been instrumental in mapping these dynamics. acs.org Upon photoexcitation, the molecule is promoted to an excited singlet state (S1). From here, it can proceed along different pathways.
In many cases, the isomerization is believed to occur via a triplet pathway. unige.ch Following initial excitation, the molecule can undergo intersystem crossing to a triplet state (T1). unige.chacs.org The molecule can then relax along the triplet potential energy surface to a perpendicular geometry, which is a key intermediate in the isomerization process. From this perpendicular triplet state, it can decay back to the ground state (S0) as either the cis or trans isomer. acs.org
Computational studies have calculated the vertical excitation energies and zero-point energy differences between the ground and triplet states for both isomers, providing a quantitative picture of the energetics involved. unige.ch For instance, in one study, the vertical T1/S0 electronic excitation energies for the cis- and trans-isomers in their ground-state geometries were calculated to be 24279 and 21141 cm⁻¹, respectively. unige.ch
In the case of a derivative, 4-[4′-(dimethylamino)styryl]pyridine (DMASP), transient absorption measurements have revealed the evolution of a protonated species in the excited state with a time constant of approximately 2.5 picoseconds, highlighting the role of proton-coupled electron transfer in its excited-state dynamics. acs.orgnih.govresearchgate.netacs.org
| Parameter | cis-isomer (cm⁻¹) | trans-isomer (cm⁻¹) |
| Vertical T1/S0 electronic excitation energy | 24279 | 21141 |
| T1/S0 zero-point energy difference (upon geometry relaxation in T1) | 13661 | 16565 |
Table 2. Calculated Triplet-Singlet Energy Differences for this compound Isomers. unige.ch
Photodimerization Processes
When two this compound molecules are in close proximity, light irradiation can trigger a [2+2] photocycloaddition reaction, leading to the formation of a cyclobutane (B1203170) dimer. This process is highly dependent on the arrangement of the molecules in the solid state or in solution.
The [2+2] photocycloaddition is a photochemical reaction that forms a four-membered ring from two alkene units. researchgate.netmdpi.com This reaction is a cornerstone of solid-state chemistry, as the stereochemistry of the resulting cyclobutane product is dictated by the packing of the reactant molecules in the crystal lattice, a principle known as topochemical control. nih.gov For the reaction to occur, the double bonds of the reacting molecules must be parallel and within a certain distance of each other, typically less than 4.2 Å. nih.gov
In solution, the photodimerization of 4-styrylpyridines often results in low yields and a mixture of products. nih.govacs.org However, the use of templates, such as metal-organic frameworks (MOFs) or cucurbit nih.govuril, can significantly enhance the efficiency and selectivity of the reaction by pre-organizing the reactant molecules. nih.govrsc.orgchinesechemsoc.org
The formation of different regio- and stereoisomers of the cyclobutane product is a key aspect of this compound photodimerization. The head-to-tail (HT) and head-to-head (HH) regioisomers are possible, along with different stereoisomers such as syn and anti. researchgate.netnih.gov
In the solid state, the crystal packing determines the outcome. For example, the regioselective formation of rctt-HT (head-to-tail) dimers has been achieved by confining this compound derivatives within the hexagonal windows of pseudorotaxane-like Zn-based MOFs. nih.gov In solution, achieving high selectivity is more challenging. However, studies have shown that the addition of acid can promote the formation of specific dimers. nih.govacs.org For instance, irradiation of 1-aryl-4-pyridylbutadienes in the presence of hydrochloric acid led to the selective formation of syn and anti head-to-tail dimers. researchgate.net The use of cucurbit nih.govuril as a template has also been shown to control the regioselectivity of the photodimerization of trans-4-styrylpyridines in aqueous solutions. rsc.org
Cation-π interactions, the noncovalent attraction between a cation and an electron-rich π system, play a crucial role in controlling the photoreactivity of this compound, particularly in solution. researchgate.netmdpi.com Protonation of the pyridine (B92270) nitrogen creates a pyridinium (B92312) cation, which can then interact favorably with the phenyl ring of another this compound molecule. researchgate.netrsc.org
This interaction helps to pre-organize the molecules in a head-to-tail fashion, thereby enhancing the rate and selectivity of the [2+2] photocycloaddition. researchgate.netacs.org It has been demonstrated that increasing the addition of acid leads to a more rapid and selective formation of the dimer. nih.govacs.org The strength of this cation-π interaction can be further modulated by the nature of the aromatic system, with larger π-systems like naphthalene (B1677914) leading to stronger interactions and higher selectivity compared to benzene. mdpi.com In the solid state, these interactions, in combination with other noncovalent forces like hydrogen bonds, can direct the formation of specific photoproducts in high yield. nsf.govresearchgate.net
Synthetic Methodologies and Mechanistic Investigations
Catalytic Synthesis Routes
Catalytic methods are paramount in modern organic synthesis for their ability to provide efficient and selective pathways to desired products. For 4-styrylpyridine, palladium-catalyzed coupling reactions and Knoevenagel condensations are prominent examples.
Palladium catalysts are highly effective for forming the carbon-carbon double bond that characterizes the styryl moiety. A notable method is the ligand-free palladium-catalyzed oxidative Heck reaction, which couples 4-vinylpyridine (B31050) with arylboronic acids. researchgate.net This approach is advantageous for its high selectivity towards the desired (E)-isomer. researchgate.net
The reaction is typically performed in an inert organic solvent in the presence of a palladium catalyst, an oxidant, and a base. google.com Various palladium sources, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Palladium(II) acetylacetonate (B107027) (Pd(acac)₂), have been successfully employed. researchgate.net The choice of base and solvent can significantly impact the reaction's yield and efficiency. For instance, sodium bicarbonate (NaHCO₃) has been identified as an effective base. researchgate.net The reaction proceeds well in solvents like N,N-dimethylformamide (DMF) at elevated temperatures, often around 90°C, with oxygen serving as a green oxidant. researchgate.netgoogle.com This method is valued for using environmentally friendly reactants and for its high reaction yields. google.com
Detailed studies have optimized conditions to maximize yield and purity. For example, reacting 4-vinylpyridine with phenylboronic acid using different palladium catalysts and bases demonstrates the variability and potential of this method. google.com
Table 1: Selected Conditions for Palladium-Catalyzed Synthesis of (E)-4-Styrylpyridine google.com
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Pd(acac)₂ | Sodium Acetate | DMF | 90 | 48 | 81 | 98.6 |
| Palladium Chloride | Sodium Bicarbonate | DMF | 90 | 36 | 82 | 98.3 |
| Pd(acac)₂ | Sodium Bicarbonate | Chlorobenzene | 90 | 36 | 72 | 98.2 |
The Knoevenagel condensation provides an alternative route to styrylpyridines. wikipedia.org This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (like 4-picoline, which is 4-methylpyridine) with a carbonyl compound, typically an aldehyde such as benzaldehyde (B42025). wikipedia.orgpatsnap.com This is followed by a dehydration step to form the α,β-unsaturated product. wikipedia.org
Research has demonstrated the synthesis of styrylpyridine precursors via a Knoevenagel reaction, sometimes conducted under solvent-free conditions. mdpi.com For instance, the reaction between terephthalaldehyde (B141574) and a methylpyridine can be controlled to react at only one of the aldehyde groups. mdpi.com The reactivity is sensitive to reaction temperature; higher temperatures can lead to the formation of bis-substituted byproducts. mdpi.com This method highlights the importance of precise temperature control in directing the reaction pathway. mdpi.com While traditional Knoevenagel reactions often use basic catalysts like piperidine, variations can be performed without a condensing agent. wikipedia.orgmdpi.com
Palladium-Catalyzed Coupling Reactions
Precursor Synthesis and Elucidation of Reaction Pathways
Understanding the synthesis of starting materials and the mechanisms of the reactions is crucial for optimizing the production of this compound.
For the palladium-catalyzed oxidative Heck reaction, the key precursors are 4-vinylpyridine and an arylboronic acid, such as phenylboronic acid. researchgate.net A plausible mechanism for this reaction has been proposed. researchgate.net The pathway likely involves the formation of a Pd(II) species which then undergoes transmetalation with the arylboronic acid. Subsequent migratory insertion of the 4-vinylpyridine into the palladium-aryl bond, followed by β-hydride elimination, yields the this compound product and a palladium hydride species. The palladium catalyst is then regenerated from Pd(0) to Pd(II) by the oxidant, allowing the catalytic cycle to continue. researchgate.net
For condensation and olefination routes, precursors include 4-picoline and benzaldehyde for the Knoevenagel reaction, or phosphonium (B103445) salts and phosphonate (B1237965) esters for Wittig and Horner-Wadsworth-Emmons (HWE) reactions, respectively. mdpi.comcdnsciencepub.com The synthesis of HWE precursors, such as diethyl 1-naphthylmethyl phosphonate, can be achieved in excellent yield by refluxing a chloromethyl-functionalized aromatic with triethyl phosphite. cdnsciencepub.com The subsequent reaction pathway involves the deprotonation of this phosphonate with a strong base to form a stabilized carbanion, which then attacks an aldehyde (like pyridine-4-carboxaldehyde) to form the alkene. cdnsciencepub.com The selection of precursors and the reaction pathway taken can have a significant impact on the final product yield and purity. nih.gov
Control of Isomeric Purity and Stereoselectivity (e.g., E-isomer synthesis)
Achieving high isomeric purity is a significant challenge in the synthesis of styrylpyridines, with the (E)-isomer often being the desired product. The synthetic method employed plays a critical role in determining the stereoselectivity of the final product.
The palladium-catalyzed oxidative Heck reaction has been shown to be highly selective for the (E)-isomer of this compound. researchgate.net This selectivity is a key advantage of the method. researchgate.netpatsnap.com
In contrast, other olefination methods can yield mixtures of isomers. For example, the Wittig reaction, a common method for alkene synthesis, has been reported to produce a 70:30 mixture of (E)- to (Z)-isomers when synthesizing a derivative of this compound. cdnsciencepub.com This lack of selectivity necessitates challenging separation and purification steps. cdnsciencepub.comcdnsciencepub.com
To overcome this, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred. cdnsciencepub.comcdnsciencepub.com The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene. researchgate.netresearchgate.net This enhanced selectivity simplifies the purification process and is crucial for obtaining the high isomeric purity required for applications in materials science. cdnsciencepub.comresearchgate.net The preference for the HWE reaction underscores the importance of choosing a synthetic route that provides precise control over the stereochemical outcome. cdnsciencepub.comcdnsciencepub.com
Photoreactivity and Photoresponsive Phenomena
Photodimerization Processes
Topochemical Control in Solid-State Photodimerization
The solid-state photodimerization of 4-styrylpyridine is a classic example of a topochemical reaction, where the crystal packing of the monomer dictates the stereochemistry of the resulting cyclobutane (B1203170) product. This principle, first articulated by Schmidt, posits that for a [2+2] cycloaddition to occur in the solid state, the reactive double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å. cdnsciencepub.comnih.gov When these geometric criteria are met, the reaction proceeds with high regio- and stereoselectivity, often yielding a single photoproduct. nih.gov
The alignment of this compound molecules in the crystal can be influenced by various factors, including the presence of co-formers in cocrystals or the nature of counterions in salts. nih.govacs.org For instance, the use of aromatic poly(carboxylic) acids as hydrogen-bonding templates can arrange this compound molecules in either a head-to-head or head-to-tail fashion, leading to the formation of different cyclobutane isomers. acs.orgresearchgate.net The efficiency of this photodimerization is sensitive to the precise distance between the C=C bonds and the ratio of parallel to non-parallel arrangements within the crystal. acs.org
Interestingly, exceptions to Schmidt's rule have been observed. In some cases, photodimerization occurs even when the distance between the double bonds exceeds the 4.2 Å limit, suggesting that other factors, such as the flexibility of the crystal lattice, can play a role. researchgate.net Conversely, some crystal structures that appear to satisfy the geometric criteria are photo-inert. cdnsciencepub.com This highlights the complexity of solid-state reactivity and the need for a more nuanced understanding beyond simple geometric considerations. nih.gov
Table 1: Influence of Crystal Packing on this compound Photodimerization
| System | C=C Distance (Å) | Alignment | Photoreactivity | Reference |
| (E)-4-(1-naphthylvinyl)pyridine | > 4.2 | Parallel | Photo-inert | cdnsciencepub.com |
| This compound cocrystal with terephthalic acid | < 4.2 | Head-to-tail | Dimerization occurs | acs.org |
| AgL₂X₂ (L = this compound derivative) | Varies | Head-to-head & Head-to-tail | Dimerization in 6 of 9 complexes | researchgate.netacs.org |
| [PbBr₂(3F-spy)₂] | 4.175 | Head-to-tail | [2+2] cycloaddition | chemrxiv.org |
| [Zn₂(cin)₄(4spy)₂] | 4.348 | Head-to-tail | Dimerization occurs | acs.org |
| [Zn₂(cin)₄(3F-4spy)₂] | 4.045 | Head-to-tail | Dimerization occurs | acs.org |
Photosalient Effects in Crystalline Systems
A remarkable consequence of the solid-state photoreactions of this compound-containing crystals is the photosalient effect, where crystals exhibit dramatic mechanical responses such as jumping, leaping, or bursting upon exposure to light. researchgate.netresearchgate.net This phenomenon arises from the rapid and anisotropic accumulation of strain within the crystal lattice as the photochemical reaction proceeds. researchgate.netsemanticscholar.org The transformation from monomer to dimer units induces significant changes in molecular geometry and crystal packing, leading to a buildup of internal stress. When this stress exceeds the elastic limits of the crystal, it is released through abrupt mechanical motion. researchgate.net
The occurrence and nature of the photosalient effect are highly dependent on the crystal packing, which dictates the magnitude, direction, and rate of volume expansion during the photoreaction. researchgate.netacs.org For example, in a series of silver(I) complexes with this compound and its fluoro-substituted derivatives, six out of nine compounds exhibited photosalient behavior. acs.org Similarly, cocrystals of this compound with certain aromatic dicarboxylic acids, like phthalic acid and terephthalic acid, have been observed to move or break upon UV irradiation. acs.org
The thickness of the crystal can also play a crucial role. In some systems, thinner crystals may undergo a smooth, single-crystal-to-single-crystal transformation, while thicker crystals of the same material exhibit a violent photosalient effect due to the inability to dissipate the accumulated strain effectively. researchgate.net This behavior highlights the potential for designing "smart" actuating materials that can convert light energy directly into mechanical work. researchgate.netacs.org
Light-Induced Structural Transformations
Beyond photodimerization, this compound can undergo other light-induced structural transformations in the crystalline state, most notably E–Z (trans–cis) photoisomerization. unige.chunige.ch This process involves a significant change in molecular shape from the planar trans-isomer to the non-planar cis-isomer. academie-sciences.fr Such transformations can be harnessed to switch the properties of a material, for instance, in the context of "ligand-driven light-induced spin change" (LD-LISC) in metal complexes. unige.chbeilstein-journals.org In these systems, the isomerization of a this compound ligand alters the ligand field strength around the metal center, which can trigger a change in the metal ion's spin state. academie-sciences.frbeilstein-journals.org
A study on an iron(II) complex with four cis-4-styrylpyridine (B12782243) ligands, [Fe(cis-stpy)₄(NCSe)₂], demonstrated a quantitative cis-to-trans isomerization within the crystal upon irradiation with visible light. unige.chunige.chacs.org This transformation was accompanied by a significant increase in the unit-cell volume and eventually led to the amorphization of the crystal, indicating a substantial disruption of the original crystal lattice. unige.chunige.chacs.org Photocrystallographic studies have been instrumental in tracking these light-induced structural changes in real-time. unige.ch
In some cases, the crystal can be engineered to accommodate these structural changes without complete loss of crystallinity. Metal-organic frameworks (MOFs) with appropriately sized pores can be used to template the photoisomerization of guest this compound molecules, leading to the selective formation of the Z-isomer. chinesechemsoc.orgchinesechemsoc.org By tuning the pore environment, it is possible to favor photoisomerization over photodimerization, demonstrating a high degree of control over the photochemical outcome. chinesechemsoc.orgchinesechemsoc.org
Coordination Chemistry and Metallo Supramolecular Architectures
Ligand Design and Coordination Modes of 4-Styrylpyridine
This compound is a versatile ligand in the design of coordination complexes and polymers. mdpi.comrsc.org Its utility stems from the presence of a nitrogen atom within the pyridine (B92270) ring, which readily coordinates to metal ions. This allows this compound to act as a monodentate ligand, binding to a single metal center through the pyridine nitrogen. rsc.orgias.ac.in This mode of coordination is fundamental to the construction of more complex structures.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes incorporating this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting structures are then characterized using techniques such as single-crystal X-ray diffraction to elucidate their precise geometrical configurations and packing in the solid state.
Copper(II) Complexes and Geometrical Configurations
Copper(II) ions have been shown to form a variety of complexes with this compound, exhibiting different coordination geometries. For instance, a square planar copper(II) complex with the formula [Cu(4-spy)₂(NCS)₂] has been synthesized and characterized. researchgate.net In this complex, the copper(II) center is coordinated by two nitrogen atoms from two this compound ligands and two nitrogen atoms from two thiocyanate (B1210189) ligands, resulting in a square planar geometry. researchgate.net
Another notable example is a cocrystal of copper(II) complexes, [Cu(spy)₂(adc)₂][Cu₂(spy)₂(adc)₄]·2DMF, formed with 1-adamantanecarboxylic acid (Hadc). mdpi.com This system comprises a mononuclear complex with a trans square planar geometry and a dinuclear complex with a paddle-wheel structure. In the mononuclear component, the copper(II) ion is four-coordinated, bound to two this compound ligands and two monodentate carboxylate groups. mdpi.com The dinuclear unit features two copper(II) atoms bridged by four carboxylate ligands, with each copper also coordinated to a this compound ligand, resulting in a square pyramidal geometry. mdpi.com
| Copper(II) Complex | Formula | Coordination Geometry | Key Structural Features |
| 1 | [Cu(4-spy)₂(NCS)₂] | Square Planar | Coordination to two 4-spy and two NCS⁻ ligands. researchgate.net |
| 2 (Mononuclear) | [Cu(spy)₂(adc)₂] | Trans Square Planar | Four-coordinated Cu(II) with two 4-spy and two monodentate carboxylate ligands. mdpi.com |
| 2 (Dinuclear) | [Cu₂(spy)₂(adc)₄] | Square Pyramidal | Paddle-wheel structure with two Cu(II) atoms bridged by four carboxylates; each Cu(II) is five-coordinated. mdpi.com |
Zinc(II) and Cadmium(II) Coordination Polymers
This compound has been utilized in the construction of coordination polymers with d¹⁰ metal ions like zinc(II) and cadmium(II). A study on one-dimensional coordination polymers with the general formula {[M(adc)(4-spy)₂(H₂O)₂]}n (where M = Zn(II) or Cd(II) and H₂adc = acetylenedicarboxylic acid) revealed that these compounds are isostructural. researchgate.net In these polymers, the metal ions are in a distorted octahedral environment, coordinated to two this compound ligands in the axial positions and to oxygen atoms from two acetylenedicarboxylate (B1228247) anions and two water molecules in the equatorial plane. researchgate.net
A trinuclear zinc(II) complex, [Zn₃(spy)₂(adc)₆], has also been reported, where three zinc atoms are arranged linearly. mdpi.com The terminal zinc atoms are each coordinated to one this compound ligand. In the case of cadmium(II), a clathrate with the formula [Cd(stpy)₃(NO₃)₂]·1/2 stpy has been synthesized, where the cadmium ion exhibits a pentagonal bipyramidal geometry with bidentate chelating nitrate (B79036) groups. mdpi.com
| Zn(II)/Cd(II) Complex | Formula | Dimensionality | Coordination Geometry |
| Zn(II) Polymer | {[Zn(adc)(4-spy)₂(H₂O)₂]}n | 1D | Distorted Octahedral |
| Cd(II) Polymer | {[Cd(adc)(4-spy)₂(H₂O)₂]}n | 1D | Distorted Octahedral |
| Trinuclear Zn(II) | [Zn₃(spy)₂(adc)₆] | 0D (Discrete) | Linear trinuclear arrangement |
| Cd(II) Clathrate | [Cd(stpy)₃(NO₃)₂]·1/2 stpy | 0D (Discrete) | Pentagonal Bipyramidal |
Iron(II)-Silver(I) Bimetallic Hofmann-type Frameworks
This compound serves as a crucial building block in the formation of bimetallic Hofmann-type frameworks. A notable example is the two-dimensional framework [Fe(4-spy)₂{Ag(CN)₂}₂]. rsc.orgsemanticscholar.org In this structure, the Fe(II) ions are in a pseudo-octahedral [FeN₆] coordination sphere. rsc.org They are equatorially connected by four Ag(CN)₂⁻ linkers, and the axial positions are occupied by two monodentate this compound ligands. rsc.orgrsc.org This arrangement results in a 2D Hofmann-type coordination polymer. semanticscholar.org The structure of these frameworks can be modulated through external stimuli, such as light, which can induce a [2+2] cycloaddition reaction of the this compound ligands, leading to a single-crystal to single-crystal transformation from a 2D layered structure to a 3D interpenetrated architecture. rsc.org
| Bimetallic Framework | Formula | Dimensionality | Key Structural Features |
| Fe(II)-Ag(I) Framework | [Fe(4-spy)₂{Ag(CN)₂}₂] | 2D | Pseudo-octahedral Fe(II) centers linked by Ag(CN)₂⁻ units, with 4-spy in axial positions. rsc.orgrsc.org |
Supramolecular Assembly Principles
π–π Stacking Interactions in Crystalline Networks
A predominant supramolecular interaction observed in the crystalline networks of this compound complexes is π–π stacking. This interaction arises from the attractive, non-covalent forces between the aromatic rings of the this compound ligands of adjacent complex units. In the solid state, these interactions play a significant role in stabilizing the crystal packing and extending the dimensionality of the structure.
For example, in the square planar copper(II) complex [Cu(4-spy)₂(NCS)₂], π–π interactions are instrumental in the self-assembly of the individual complexes into a three-dimensional supramolecular architecture. researchgate.net Similarly, in the cocrystal of copper(II) complexes with 1-adamantanecarboxylic acid, intermolecular π–π interactions between the this compound ligands of adjacent mononuclear units are observed. mdpi.com These interactions can align the C=C bonds of the styryl groups in a head-to-tail manner, with separations that are conducive to photochemical [2+2] cycloaddition reactions. mdpi.com In the Fe(II)-Ag(I) bimetallic Hofmann-type framework, edge-to-face π-π interactions are also present. semanticscholar.org The strategic use of π–π stacking, in conjunction with coordination bonding, provides a powerful tool for the rational design and construction of functional metallo-supramolecular materials.
Hydrogen Bonding Templates and Their Role in Cocrystal Formation
The strategic use of hydrogen bonding templates is a cornerstone of crystal engineering, enabling the precise arrangement of molecules like this compound (4-spy) into cocrystals with desired architectures and photoreactive properties. Aromatic polycarboxylic acids are frequently employed as templates due to their ability to form robust and directional hydrogen bonds with the nitrogen atom of the pyridine ring in 4-spy.
Research has demonstrated that by co-crystallizing 4-spy with various aromatic dicarboxylic and tricarboxylic acids, it is possible to direct the alignment of the olefinic C=C bonds of 4-spy molecules to facilitate [2+2] photodimerization reactions upon UV irradiation. acs.orgfigshare.com The geometry of the template molecule plays a crucial role in the resulting supramolecular assembly. For instance, trimesic acid has been used as a template to arrange both neutral and protonated this compound molecules in a head-to-tail fashion through hydrogen bonds. rsc.org This specific arrangement is a prerequisite for certain solid-state reactions.
A systematic study using structural isomers of phthalic acid (phthalic acid, isophthalic acid, and terephthalic acid) as hydrogen bonding templates for 4-spy revealed significant differences in the resulting cocrystals' photoreactivity. acs.orgacs.org The efficiency of the photodimerization was found to be dependent on several key structural parameters within the crystal lattice, as determined by single-crystal X-ray analyses:
Distance between adjacent C=C bonds : Conformation to Schmidt's topochemical criteria (3.5–4.2 Å) is favored for efficient reaction. acs.org
Parallel-to-cross arrangement ratio : A higher ratio of parallel-aligned 4-spy molecules enhances dimerization. acs.org
Protonation state : The ratio of protonated to deprotonated pyridine moieties, influenced by the acidic template, affects the crystal packing and reactivity. acs.orgacs.org
These findings underscore the power of hydrogen bonding templates not only to form new crystalline solids but also to finely tune their photochemical behavior, leading to phenomena such as photosalient effects, where crystals can jump or shatter upon irradiation due to the rapid structural transformation. acs.orgrsc.org
Table 1: Influence of Aromatic Carboxylic Acid Templates on this compound Cocrystals
Anion-Directed Stereoselective Self-Assembly
Beyond neutral hydrogen bonding templates, anions can play a pivotal role in directing the stereochemical outcome of reactions involving this compound and its analogues in the solid state. This strategy relies on the formation of salts where the protonated pyridinium (B92312) cation of a molecule like trans-3-(4'-pyridyl)acrylic acid (an analogue of 4-spy) is assembled into specific geometries dictated by the counter-anion. acs.org The size, shape, and charge of the anion govern the crystal packing, particularly the orientation of the reactive olefin groups. acs.orgresearchgate.net
This anion templating effect can stereoselectively direct the [2+2] photodimerization to yield specific cyclobutane (B1203170) isomers. Research has shown that monovalent anions often favor a different packing arrangement compared to divalent anions. acs.orgresearchgate.net
Monovalent Anions (e.g., CF₃CO₂⁻, Cl⁻, ClO₄⁻, BF₄⁻) tend to direct the parallel alignment of the protonated pyridyl alkenes in a head-to-tail (HT) fashion. This pre-organization leads exclusively to the formation of the corresponding HT-photodimer upon irradiation. acs.orgresearchgate.net
Divalent Anions (e.g., SO₄²⁻), by contrast, can direct a parallel alignment in a head-to-head (HH) fashion. This results in the stereoselective formation of the HH-photodimer. acs.orgresearchgate.net
This anion-controlled approach provides a powerful and "green" synthetic route to specific cyclobutane derivatives, as the reaction proceeds in the solid state with high stereoselectivity. chinesechemsoc.org The choice of acid used to form the salt, and thus the resulting anion in the crystal lattice, becomes a critical parameter for controlling the molecular self-assembly and the subsequent photochemical transformation. researchgate.net
Table 2: Anion Control of Stereoselective [2+2] Photodimerization of Pyridyl Alkenes
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Name |
|---|---|
| This compound | 4-spy |
| Trimesic Acid | H₃tma |
| Phthalic Acid | H₂pa |
| Isophthalic Acid | H₂ipa |
| Terephthalic Acid | H₂tpa |
| trans-3-(4'-Pyridyl)acrylic acid | 4-PA |
| Trifluoroacetate | CF₃CO₂⁻ |
| Perchlorate | ClO₄⁻ |
| Tetrafluoroborate | BF₄⁻ |
| Sulfate | SO₄²⁻ |
Advanced Functional Materials Development
Photo-Switchable Materials and Optical Response
Integration into Liquid Crystalline Polymers
The incorporation of 4-styrylpyridine into liquid crystalline (LC) polymers allows for the photocontrol of molecular alignment, a critical function in display technologies. When integrated into the side chain of polymethacrylates, the this compound moiety acts as a photodimerizable group. researchgate.net
In one study, a liquid crystalline methacrylate (B99206) copolymer containing a this compound unit was synthesized. koreascience.kr Upon irradiation with linearly polarized UV light followed by annealing, this copolymer exhibited a high degree of out-of-plane alignment. researchgate.netkoreascience.kr This alignment is attributed to the photocyclodimerization of the this compound units. The structure of the this compound group itself plays a crucial role in achieving this out-of-plane orientation. researchgate.net Another study synthesized an LC polymethacrylate (B1205211) with both a this compound moiety and a biphenylene (B1199973) unit. This polymer showed a smectic texture and, after LPUV irradiation and annealing, the unreacted this compound units aligned in an out-of-plane direction. researchgate.net Similarly, soluble polyimides with this compound side groups can be reoriented by exposure to linearly polarized UV light, which allows them to align liquid crystals homogeneously. capes.gov.br
| Polymer System | Alignment Behavior | Key Finding |
| Methacrylate copolymer with this compound and benzoate (B1203000) moieties | High out-of-plane alignment (Order parameter ~0.74) | The this compound unit is critical for achieving out-of-plane orientation upon UV irradiation and annealing. researchgate.netkoreascience.kr |
| Polymethacrylate with this compound and biphenylene moieties | Out-of-plane alignment of unreacted units | The combination of a photosensitive group and a mesogenic group influences the final alignment. researchgate.net |
| Soluble polyimide with this compound side groups | Homogeneous alignment of liquid crystals | The polymer film reorients favorably upon exposure to linearly polarized UV light. capes.gov.br |
Photoreversible Photochromic Processes
The photochromism of this compound is primarily based on two photoreversible processes: trans-cis isomerization and [2+2] photocycloaddition. Upon irradiation with UV light, the trans-isomer can be converted to the cis-isomer. uni-kiel.deacs.org This isomerization alters the geometry and electronic conjugation of the molecule. uni-kiel.de For instance, in fac-[Re(CO)₃(Me₄phen)(trans-stpy)]⁺ complexes, irradiation leads to efficient trans-to-cis isomerization. acs.org
The [2+2] photocycloaddition is another key photoreaction, where two this compound molecules dimerize to form a cyclobutane (B1203170) ring. researchgate.net This reaction is often stereoselective and can occur in the solid state if the molecules are properly aligned. nih.gov The photodimerization can be reversible, making it a useful photochromic process. researchgate.net For example, the photocycloaddition of (Z)-4-styrylpyridine can be catalyzed by HCl to form specific cyclobutane dimers. researchgate.net These photoreactions are fundamental to the development of materials for applications like optical data storage and molecular switches. researchgate.net
Chemo-Responsive and Stimuli-Responsive Systems
This compound's reactivity enables its use in materials that respond to chemical and physical stimuli. Its ability to act as a ligand in coordination complexes allows for the creation of systems where an external trigger, such as light, can induce a change in the material's properties.
Spin-Crossover Modulation via Photochemical Reactions
The photochemical isomerization of this compound ligands within a coordination complex can modulate the spin state of the central metal ion. This phenomenon, known as light-induced excited spin-state trapping (LIESST) or, more specifically, ligand-driven light-induced spin change (LD-LISC), is a key principle in developing molecular-scale magnetic switches. beilstein-journals.org
In iron(II) complexes such as [Fe(trans-stpy)₄(NCS)₂], the trans-4-styrylpyridine ligands create a strong ligand field, resulting in a low-spin (LS) state for the Fe(II) ion at low temperatures. acs.org Upon irradiation with UV light, the trans-to-cis isomerization of the styrylpyridine ligands occurs. The resulting cis-isomer creates a weaker ligand field, which stabilizes the high-spin (HS) state of the Fe(II) ion. beilstein-journals.orgacs.org This change in spin state is accompanied by a change in magnetic properties and color. beilstein-journals.org
A notable example involves the Fe(II)–Ag(I) bimetallic Hofmann-type framework, [Fe(4-spy)₂{Ag(CN)₂}₂]. nih.govrsc.orgsemanticscholar.org In this system, a photochemical [2+2] cycloaddition reaction of the this compound ligands can be induced by UV light. nih.govrsc.org This dimerization leads to a single-crystal to single-crystal (SCSC) transformation, altering the crystal structure from 2D layers to a 3D interpenetrated network. nih.govrsc.org Crucially, this structural change modulates the spin-crossover (SCO) behavior of the Fe(II) centers, effectively changing the spin transition temperature. nih.govrsc.orgsemanticscholar.org
| Complex | Photochemical Reaction | Effect on Spin State |
| [Fe(trans-stpy)₄(NCS)₂] | trans → cis isomerization | Induces a switch from Low-Spin (LS) to High-Spin (HS). beilstein-journals.orgacs.org |
| [Fe(4-spy)₂{Ag(CN)₂}₂] | [2+2] cycloaddition | Modulates the spin-crossover (SCO) temperature. nih.govrsc.orgsemanticscholar.org |
Development of Smart Actuating Materials
The significant structural changes that occur during the photoreactions of this compound in the solid state can be harnessed to generate mechanical work. Crystalline materials incorporating this compound can exhibit dynamic behaviors like jumping, cracking, or bending when exposed to light, a phenomenon known as the photosalient effect. researchgate.netlancs.ac.uk These materials are being explored for use in soft robotics, artificial muscles, and smart energy harvesting. researchgate.net
For example, photoreactive Zn(II) coordination compounds synthesized with this compound, such as [ZnCl₂(4spy)₂], demonstrate vigorous mechanical responses under UV irradiation, including rolling, cracking, and fragmentation. lancs.ac.ukacs.org These effects are triggered by the strain induced in the crystal lattice during the [2+2] cycloaddition reaction of the this compound ligands. researchgate.netlancs.ac.uk By designing coordination polymers with specific structural features, such as combining photoreactive units like 2-fluoro-4'-styrylpyridine with flexible inorganic units, multi-stimuli responsive materials can be fabricated that exhibit photo-, thermo-, and mechano-responsive dynamic effects. chemrxiv.org The development of these "crystal adaptronics" represents a promising avenue for creating smart actuating materials. researchgate.net
Catalytic and Biomimetic Applications
Beyond its use in photoresponsive materials, this compound and its derivatives are employed in catalysis and in creating systems that mimic biological functions.
A square planar copper(II) complex, [Cu(4-spy)₂(NCS)₂], has been shown to exhibit strong biomimetic phenoxazinone synthase-like activity. researchgate.net This complex effectively catalyzes the aerobic oxidation of o-aminophenol to aminophenoxazinone under mild conditions, modeling the function of the copper-containing enzyme phenoxazinone synthase. researchgate.net The turnover number (kcat) for this process in methanol (B129727) was reported to be 50.13 × 10⁻² s⁻¹. researchgate.net
Furthermore, this compound derivatives are utilized in catalytic photochemical reactions. For instance, the [2+2] photocycloaddition of various this compound derivatives can be efficiently catalyzed by a specific palladium complex in a homogeneous solution, exclusively yielding the desired head-to-head cyclobutane products. chinesechemsoc.org Additionally, dyad compounds bearing both 1,8-naphthalimide (B145957) and styrylpyridine units have been developed as ratiometric fluorescent chemosensors for the selective detection of mercury (II) ions in biological systems. nih.gov
Polymeric and Coating Applications
This compound and its derivatives are valuable components in the development of advanced polymers and functional coatings due to their unique chemical structures and photoreactive properties. mdpi.comresearchgate.net These compounds can be incorporated into polymeric systems to enhance their properties or introduce new functionalities.
One significant application is in the creation of protective coatings and the stabilization of bulk polymers. mdpi.com When styrylpyridine is attached to stabilizing molecules like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), the resulting derivative can be used to prolong the lifetime of coatings and polymers. mdpi.com These conjugated systems are also explored for use as labels in polymers, which can aid in the measurement of molecular mass through spectroscopic methods. mdpi.com
In the field of biomaterials, this compound has been used to modify natural polymers. For instance, it can be grafted onto sodium alginate, a natural polysaccharide, to create a photo-crosslinkable hydrogel. researchgate.net This modification introduces photoactive groups that, upon UV irradiation, can undergo cycloaddition reactions to form a stable three-dimensional gel network. researchgate.net Such materials have potential applications in biopharmaceutical delivery and tissue engineering.
Furthermore, derivatives like 3-fluoro-4'-styrylpyridine are used in the synthesis of one-dimensional coordination polymers. acs.org These materials can exhibit remarkable mechanical properties, such as excellent elasticity, allowing them to be bent significantly without breaking. acs.org The mechanical properties of these dynamic crystals can be reinforced through the application of a polymer coating, leading to the development of robust, stimuli-responsive hybrid materials. acs.org
| Polymer System | This compound Derivative | Application / Property | Source |
|---|---|---|---|
| Bulk Polymers / Coatings | 4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO | Prolong lifetime of coatings and polymers | mdpi.com |
| Alginate Hydrogel | This compound-modified alginate | Photo-crosslinkable material for biopharmaceutical delivery | researchgate.net |
| Coordination Polymer | 3-fluoro-4'-styrylpyridine | Component of highly elastic, dynamic crystals | acs.org |
Computational and Spectroscopic Elucidation of Reactivity and Structure
Ab Initio and Molecular Dynamics Simulations
Ab initio and molecular dynamics (MD) simulations have been instrumental in characterizing the structure, energy, and reactivity of 4-Styrylpyridine's cis and trans isomers in the singlet S0 ground state. nih.govunige.ch These theoretical approaches have explored the molecule's behavior from static conditions to finite temperatures, revealing its flexible nature. nih.govunige.ch
Absorption Spectra Calculations for Isomeric Forms
Theoretical investigations into the absorption spectra of cis and trans-4-styrylpyridine have been conducted using time-dependent density functional theory (TDDFT) calculations. researchgate.netrsc.org Initial analyses performed on the optimized geometries of the isomers predicted that the primary absorption band of the trans isomer arises exclusively from the S₀ → S₁ transition. researchgate.netrsc.orgunige.ch In contrast, for the cis isomer, this band is attributed to both the S₀ → S₁ and S₀ → S₂ transitions. researchgate.netrsc.orgunige.ch
To better align with experimental observations, the influence of thermal fluctuations was incorporated by averaging the spectra over Car-Parrinello molecular dynamics trajectories. researchgate.netrsc.orgunige.ch This approach improved the correlation between calculated and experimental absorption bands for both isomers. researchgate.netrsc.org Further refinement, which included vibrational broadening through the calculation of Franck-Condon factors, demonstrated that both S₀ → S₁ and S₀ → S₂ transitions are significant contributors to the main absorption bands of both isomers at finite temperatures. rsc.org
A theoretical study predicted the main absorption band for the trans isomer at 314.5 nm, corresponding to the π→π* transition of the double bond. researchgate.netmdpi.com Another experimental observation reported an absorption band at 303 nm for this compound, also attributed to the π→π* transition. researchgate.netresearchgate.net
Understanding Electronic Structure and Delocalization
Ab initio methods, including Hartree-Fock (HF), second-order Møller-Plesset (MP2), and coupled cluster (CC) theories, alongside DFT, have been employed to study the electronic structure of this compound. nih.govunige.ch These calculations indicate that the trans isomer is planar in its minimum energy conformation, while the cis isomer adopts a significantly twisted structure. nih.govunige.chunige.ch The accuracy of post-HF methods in predicting these structures improves with higher levels of electronic correlation and more flexible basis sets. nih.govunige.ch
Molecular orbital calculations have shown that the nature of molecular orbitals (localized or delocalized) is dependent on the specific isomer. X-ray studies on related model compounds have suggested that while the molecules are planar, they may not exhibit complete delocalization of electrons across the entire molecule. researchgate.netnih.govmdpi.com The distribution of electron density is influenced by substituent groups, which can delocalize the electron distribution. mdpi.com
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of this compound and its derivatives. unige.chunige.ch DFT calculations, using functionals like B3LYP and PBE, have been used to determine the geometries and relative stabilities of the cis and trans isomers, yielding results consistent with other high-level methods. nih.govunige.chunige.ch
These studies have successfully predicted that the trans isomer has a planar minimum energy structure, while the cis isomer is markedly twisted. nih.govunige.chunige.ch DFT has also been utilized to map the energy landscape, identifying transition states for thermal cis-trans isomerization, enantiomerization of the cis isomer, and the rotation of the pyridinyl and phenyl groups. nih.govunige.chunige.ch Furthermore, DFT has been applied to study noncovalent interactions in the solid state of metal complexes containing this compound and to corroborate experimental findings on their catalytic activities. researchgate.net
Advanced Spectroscopic Techniques for Mechanistic Insights
Advanced spectroscopic techniques are crucial for understanding the reaction mechanisms and dynamics of molecules like this compound. In situ and operando spectroscopic methods, such as transient absorption spectroscopy, UV-visible spectroscopy, and Raman spectroscopy, provide mechanistic insights into photochemical processes. acs.org These techniques allow for the real-time observation of charge carrier dynamics and reaction intermediates. acs.org
For instance, femtosecond spectroscopy can be used to analyze the dynamics of spin-state changes versus ultrafast photochemical processes. unige.ch Novel in situ analysis techniques like photoionization and photoelectron photoion coincidence spectroscopy are employed to selectively detect reactive intermediates in the gas phase, which is essential for elucidating reaction mechanisms. rsc.org
X-ray Crystallographic Analysis of Conformational and Packing Features
X-ray crystallography provides definitive information about the three-dimensional structure and packing of molecules in the solid state. For derivatives of this compound, single-crystal X-ray diffraction has been used to characterize their molecular structures and confirm conformations. nih.govresearchgate.net
Studies on precursors to this compound derivatives have revealed details about their crystal packing and intermolecular interactions. nih.govmdpi.com For example, the analysis of trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde (a precursor) showed it belongs to the space group P2₁/c. nih.govresearchgate.net In some structures, the styryl moiety is out of the plane of the pyridine (B92270) ring. nih.gov The packing of these molecules in the crystal lattice is influenced by weak π-π overlaps and other non-covalent interactions. mdpi.com
The conformation of the ethylenic double bond is consistently found to be trans in the solid state. nih.govmdpi.com However, X-ray studies also indicate that despite the planarity of the molecules, complete electron delocalization throughout the entire molecule is not always achieved. nih.govmdpi.com The arrangement of molecules in the crystal can influence their photoreactivity, such as the potential for [2+2] cycloaddition reactions, which is dependent on the distance between C=C bonds of adjacent molecules. mdpi.com
| Parameter | trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde (I) | trans-4-(2-(pyridin-4-yl)vinyl)benzaldehyde (II) | trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid (III) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁ | P2₁ |
| a (Å) | 12.6674(19) | 3.85728(9) | 3.89359(7) |
| b (Å) | 7.2173(11) | 10.62375(19) | 17.7014(3) |
| c (Å) | 11.5877(14) | 12.8625(2) | 8.04530(12) |
| **β (°) ** | 97.203(13) | 91.722(2) | 94.4030(16) |
| Z | 4 | 2 | 2 |
| Source: nih.govresearchgate.net |
Future Research Directions and Emerging Paradigms
Exploration of Novel Photochemical Transformations
While the photoinduced cis-trans isomerization and [2+2] cycloaddition of 4-styrylpyridine are well-documented, future research is increasingly focused on harnessing more complex photochemical transformations to generate dynamic and functional materials. unige.chresearchgate.net A significant area of exploration is the "photosalient" effect, where crystals exhibit leaping or bursting upon exposure to light. iucr.org This macroscopic motion stems from the rapid release of strain accumulated within the crystal lattice during a photochemical reaction, such as a [2+2] cycloaddition. researchgate.netiucr.org Investigating the relationship between crystal packing, reaction kinematics, and the photosalient effect could lead to the rational design of light-actuated materials. researchgate.net
Another emerging frontier is the development of photomechanical materials that can perform work at the nanoscale. researchgate.net By incorporating this compound into polymers or metal-organic frameworks (MOFs), its photoisomerization can induce mechanical responses like swelling, bursting, or bending. cdnsciencepub.comnih.gov For instance, a Zn(II)-based 1D coordination polymer demonstrated mechanical motion, including swelling and bursting, driven by the [2+2] cycloaddition of its this compound-derivative ligands under UV irradiation. cdnsciencepub.com The controlled cross-linking of polymers like alginate, modified with this compound moieties, allows for the creation of membranes whose swelling and degradation properties can be precisely tuned with light, opening doors for applications in biomaterials and drug delivery. nih.gov
Table 1: Novel Photochemical Transformations Involving this compound Derivatives
| Transformation/Effect | This compound System | Observed Outcome | Reference |
|---|---|---|---|
| Photosalient Effect | Cocrystals with aromatic poly(carboxylic acids) or in Cu(II) complexes | Crystals leap or pop violently upon UV light exposure. | researchgate.netiucr.org |
| Photomechanical Motion | Zn(II)-based 1D coordination polymer with (E)-4-(1-naphthylvinyl)pyridine | Swelling and bursting of the material under UV irradiation. | cdnsciencepub.com |
| Photo-crosslinking | 4-styryl-pyridine modified alginate (ASP-Alg) | Formation of cross-linked membranes with tunable swelling and biodegradability. | nih.gov |
| Dimerization | 4'-amino-substituted trans-2-styrylpyridines | Formation of dimers upon extended UV irradiation in aqueous solution. | cdnsciencepub.com |
Design of Advanced Multifunctional Hybrid Materials
A major thrust in materials science is the integration of multiple functionalities within a single material. This compound is an ideal candidate for this purpose, as its photochromic properties can be coupled with other physical characteristics like magnetism and luminescence. ontosight.aiaip.org A key example is the development of materials exhibiting Ligand-Driven Light-Induced Spin Change (LD-LISC), where the photoisomerization of a this compound ligand within a transition-metal complex induces a change in the metal center's spin state. unige.chaip.org This allows for the magnetic properties of the material to be switched using light.
Research into Hofmann-type frameworks and other coordination polymers has demonstrated that the [2+2] cycloaddition of this compound ligands can effectively modulate the spin-crossover (SCO) behavior of the material. rsc.orgrsc.org For example, in a Fe(II)-Ag(I) bimetallic framework, the photodimerization of this compound ligands triggered a single-crystal-to-single-crystal transformation from a 2D layered structure to a 3D interpenetrated one, significantly altering the spin transition temperature. rsc.orgrsc.org This provides a novel strategy for creating photo-responsive magnetic materials. rsc.org Beyond magnetism, incorporating this compound into hybrid materials can yield advanced optical materials for applications like Organic Light-Emitting Diodes (OLEDs) or materials with unique thermal properties, such as anisotropic thermal expansion. iucr.orgontosight.ai
Table 2: Multifunctional Hybrid Materials Incorporating this compound
| Material Type | Key Components | Combined Functionalities | Reference |
|---|---|---|---|
| Spin-Crossover (SCO) Complex | Fe(II) or Fe(III) centers, this compound ligands | Photo-switchable magnetism (LD-LISC effect). | unige.chaip.org |
| Hofmann-type Framework | Fe(II)-Ag(I) bimetallic centers, this compound ligands | Photochemical modulation of spin-crossover behavior. | rsc.orgrsc.org |
| Coordination Compound | Iron(II), 2,6-bis(1H-pyrazol-1-yl)-4-styrylpyridine ligands | Potential for luminescence (OLEDs) and catalysis. | ontosight.ai |
| Photosalient Crystal | Cu(II) benzoate (B1203000), this compound derivative ligands | Photosalient behavior and anisotropic thermal expansion. | iucr.org |
| Coordination Polymer | Zn(II), 1-adamantanecarboxylic acid, this compound | Photopolymerization from a discrete complex to a 1D chain. | mdpi.com |
Theoretical and Experimental Synergies in Reaction Pathway Design
The advancement of computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. A synergistic approach, combining theoretical calculations with experimental validation, is becoming indispensable for designing reaction pathways and understanding complex photochemical phenomena. unige.chmdpi.comnih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been particularly effective in characterizing the geometry, energetics, and electronic spectra of this compound isomers and their transition states. unige.chnih.govunige.ch
These theoretical studies provide an in-depth picture of the reaction coordinates, such as the twisting of the central double bond during cis-trans isomerization, and help to elucidate the electronic transitions responsible for the molecule's photoreactivity. unige.chnih.gov For instance, computational studies have been used to investigate the singlet and triplet state potential energy surfaces to rationalize reaction pathways. unige.ch Experimental techniques such as NMR spectroscopy, X-ray crystallography, and UV-Vis spectroscopy provide crucial data to benchmark and validate the theoretical models. mdpi.comnih.gov This integrated approach was successfully used to analyze the impact of substituents on the spectroscopic properties of cyano-substituted styrylpyridines and to investigate the second-order nonlinear optical (NLO) properties of porphyrin-styrylpyridine assemblies, deepening the understanding of structure-property relationships. nih.govmdpi.com Future research will likely leverage this synergy more extensively to design novel photoswitches and predict the properties of complex hybrid materials before their synthesis.
Table 3: Examples of Theoretical and Experimental Synergy in this compound Research
| Research Focus | Theoretical Methods | Experimental Techniques | Reference |
|---|---|---|---|
| cis-trans Isomerization Pathway | DFT, MP2, CC, MD | X-ray Crystallography | unige.ch |
| Excited State Reaction Pathways | DFT (B3LYP/DZVP) | Optical, Structural, and Vibrational Spectroscopy | unige.ch |
| Spectroscopic Analysis of Derivatives | DFT, TD-DFT, GIAO | IR, UV-Vis, 1H NMR Spectroscopy | mdpi.comnih.gov |
| Nonlinear Optical (NLO) Properties | DFT, TD-DFT | 1H-NMR, UV-Vis, Hyper-Rayleigh Scattering | mdpi.com |
| Catalytic Reaction Mechanisms | DFT | NMR Spectroscopy | mdpi.com |
Sustainable Synthesis and Application Methodologies
In line with the global push for green chemistry, future research on this compound will increasingly prioritize sustainable synthesis and application methods. researchgate.netunito.it This involves developing protocols that are environmentally benign, reduce waste, and are cost-effective. Significant progress has been made in creating solvent-free reaction conditions. mdpi.comnih.gov For example, the Knoevenagel condensation to produce styrylpyridine precursors has been successfully achieved without solvents at elevated temperatures, offering a cleaner alternative to traditional methods. nih.gov
Microwave-assisted synthesis is another prominent green technique that has been applied to produce 2,6-diaryl-4-styrylpyridines. researchgate.net This method offers the advantages of being solvent-free, having short reaction times, yielding high product quantities, and being easy to operate. researchgate.net Furthermore, the development of synthetic routes that avoid hazardous reagents and cumbersome purification steps, such as chromatography-free synthesis, is a key goal. google.comacs.org An improved five-step synthesis of a triethylene glycol-substituted this compound was developed using cost-effective starting materials and eliminating the need for chromatographic purification. acs.org The application of solid-state [2+2] photocycloaddition reactions is itself considered an environmentally friendly approach as it is often performed solvent-free, representing a sustainable method for generating new materials and cyclobutane (B1203170) derivatives. mdpi.comdntb.gov.ua
Table 4: Sustainable Synthesis Methodologies for this compound and Derivatives
| Reaction Type | "Green" Feature(s) | Products | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Solvent-free, No condensing agent | trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde | nih.gov |
| Multi-component Reaction | Microwave-assisted, Solvent-free | 2,6-diaryl-4-styrylpyridines | researchgate.net |
| Heck Coupling | Use of phenylboronic acid instead of haloarenes | (E)-4-styrylpyridine | google.com |
| Multi-step Synthesis | Chromatography-free, Use of NaH/THF instead of NaH/DMF | TEG-substituted 4-(N-methyl-N-Boc-amino)styrylpyridine | acs.org |
| [2+2] Photocycloaddition | Solid-state (solvent-free) reaction | Cyclobutane derivatives, Coordination polymers | mdpi.com |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 4-Styrylpyridine under green chemistry conditions?
- Methodological Answer : this compound and its intermediates are synthesized via condensation reactions under solvent-free or low-toxicity solvent conditions. Key steps include using microwave-assisted heating or catalytic systems to enhance reaction efficiency while minimizing waste. Characterization via , IR spectroscopy, and X-ray diffraction is critical to confirm structural integrity . For reproducibility, document reaction parameters (e.g., temperature, catalyst loading) and compare yields with literature benchmarks.
Q. How can IR spectroscopy and computational modeling be integrated to characterize this compound?
- Methodological Answer : Experimental IR spectra should be compared with Density Functional Theory (DFT)-calculated vibrational modes to assign peaks (e.g., C=C stretching at ~1600 cm, pyridine ring vibrations). Use software like Gaussian or ORCA for DFT simulations with B3LYP/6-31G(d) basis sets. Discrepancies between experimental and theoretical data may arise from solvent effects or anharmonicity, necessitating scaling factors (e.g., 0.961–0.975) for alignment .
Q. What are the best practices for ensuring reproducibility in this compound synthesis?
- Methodological Answer : Follow guidelines from academic journals (e.g., Beilstein Journal of Organic Chemistry):
- Provide detailed experimental protocols in the main text or supplementary materials.
- Report purity data (e.g., HPLC, elemental analysis) and spectroscopic validation (e.g., integration ratios).
- Use standardized reagents and reference prior syntheses to validate yields .
Advanced Research Questions
Q. How can time-dependent DFT (TD-DFT) address limitations in modeling this compound’s excited-state behavior?
- Methodological Answer : TD-DFT with asymptotically correct exchange-correlation functionals (e.g., LB94) mitigates errors in high-lying excited states caused by the incorrect asymptotic decay of local density approximation (LDA) potentials. For this compound’s UV-Vis spectra, combine TD-DFT with solvent models (e.g., PCM) and validate against experimental values. Note that LDA underestimates ionization potentials, while hybrid functionals (e.g., B3LYP) improve accuracy for low-lying states .
Q. What experimental designs are effective for studying this compound’s photosalient effects in cocrystals?
- Methodological Answer : Cocrystallize this compound with aromatic polycarboxylic acids (e.g., terephthalic acid) via hydrogen-bonding templates. Use single-crystal X-ray diffraction to analyze photodimerization-induced structural changes. Monitor photosalient effects (e.g., crystal jumping) under UV light (365 nm) and correlate with Hirshfeld surface analysis to quantify intermolecular interactions pre- and post-irradiation .
Q. How should researchers resolve contradictions between theoretical predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- Step 1 : Re-examine computational parameters (e.g., basis set size, solvent model inclusion). For IR, ensure anharmonic corrections are applied.
- Step 2 : Validate experimental conditions (e.g., sample purity, spectrometer calibration).
- Step 3 : Cross-reference with complementary techniques (e.g., Raman spectroscopy for vibrational modes, mass spectrometry for molecular weight confirmation).
- Case Example : Discrepancies in C-H out-of-plane bending modes may arise from crystal packing effects, requiring periodic DFT calculations for solid-state simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
